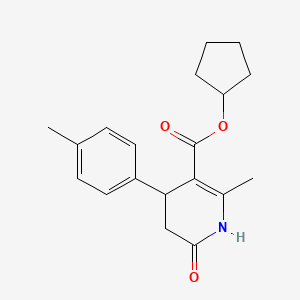
cyclopentyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds closely related to cyclopentyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate involves intricate organic reactions, including cycloadditions and transformations of pyridine derivatives. For example, cycloaddition reactions involving tetrahydropyridine N-oxides with vinyl ethers have been utilized to generate hexahydroisoxazolo[2,3-a]pyridines, which are key intermediates in synthesizing complex pyridine derivatives (Carruthers & Moses, 1988). Additionally, the synthesis of dihydropyridine and tetrahydropyridine derivatives via multicomponent reactions in water has been explored, showcasing the versatility of pyridine chemistry (Jayarajan et al., 2019).
Molecular Structure Analysis
The determination of the molecular structure of compounds similar to cyclopentyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate often involves X-ray diffraction techniques. Studies have elucidated the crystal structures of related compounds, revealing the conformational preferences and geometrical parameters that define their three-dimensional arrangements. For instance, the crystal structure of 6,7‐dihydro‐2‐methoxy‐4‐(4‐methylphenyl)‐5H ‐benzo[6.7]cyclohepta[1,2‐b ]pyridine‐3‐carbonitrile has been determined, providing insight into the spatial arrangement of similar molecules (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
The chemical reactivity of cyclopentyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate analogs encompasses a variety of reactions, including cycloadditions, nucleophilic substitutions, and transformations leading to the generation of new functional groups. Research demonstrates the utility of cycloaddition reactions for creating bicyclic systems with potential pharmacological activities (Wu et al., 2000).
科学的研究の応用
Novel Synthetic Routes
A study by Yehia et al. (2002) describes a novel four-component one-pot access to pyridines and tetrahydroquinolines, showcasing a method for synthesizing cyclopentyl annealed pyridines, including compounds structurally related to cyclopentyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. This process leverages a coupling–isomerization–Stork–enamine alkylation–cyclocondensation sequence, highlighting the compound's role as a versatile building block in the synthesis of natural products and its significance in pharmaceutical chemistry (Yehia, Polborn, & Müller, 2002).
Applications in Heterocyclic Chemistry
Bacchi et al. (2005) report on the synthesis of heterocyclic derivatives by palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. The process yields various derivatives, including those structurally akin to the subject compound, underscoring its potential in creating pharmacologically relevant heterocycles. This method facilitates the synthesis of compounds with potential applications in drug development, showcasing the chemical's utility in crafting molecules with significant biological activity (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Anticonvulsant Applications
Kubicki et al. (2000) delve into the crystal structures of anticonvulsant enaminones, including compounds structurally similar to cyclopentyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. Their findings suggest potential applications in designing new anticonvulsant drugs, highlighting the compound's relevance in medicinal chemistry and its potential therapeutic applications (Kubicki, Bassyouni, & Codding, 2000).
特性
IUPAC Name |
cyclopentyl 6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-12-7-9-14(10-8-12)16-11-17(21)20-13(2)18(16)19(22)23-15-5-3-4-6-15/h7-10,15-16H,3-6,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHODWZMXQKKSQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC(=C2C(=O)OC3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 2-methyl-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5557610.png)
![3-imidazo[1,2-a]pyridin-2-yl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide dihydrochloride](/img/structure/B5557613.png)
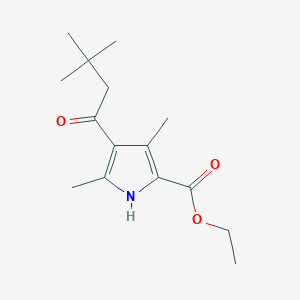
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(4,5-dimethyl-1H-imidazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5557616.png)
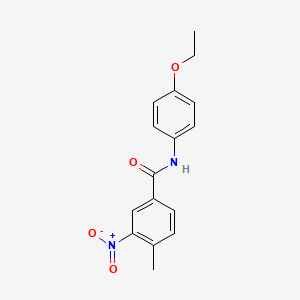
![6-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5557644.png)

![5-[(2,3-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5557656.png)
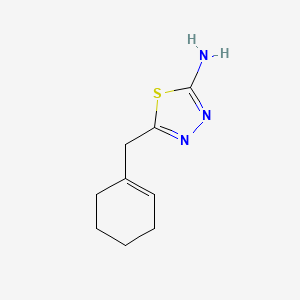
![6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5557663.png)
![(4aR*,7aS*)-1-ethyl-4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557671.png)
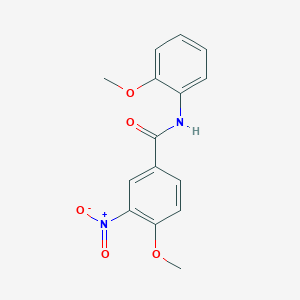
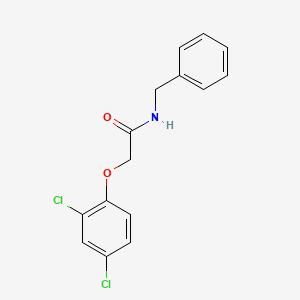
![5-[2-(3-isopropyl-5,6,8,9-tetrahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepin-7-yl)-2-oxoethyl]-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5557686.png)